1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride
CAS No.: 2459963-15-4
Cat. No.: VC11530252
Molecular Formula: C8H8ClF4NO
Molecular Weight: 245.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2459963-15-4 |
|---|---|
| Molecular Formula | C8H8ClF4NO |
| Molecular Weight | 245.6 |
Introduction
Chemical Identity and Structural Characteristics
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride (CAS No. 2459963-15-4) is a white crystalline solid with the molecular formula C₈H₈ClF₄NO and a molecular weight of 245.6 g/mol. The compound’s structure features a benzylamine core substituted at the 2-position with fluorine and the 5-position with a trifluoromethoxy group (-OCF₃), followed by protonation of the amine group to form the hydrochloride salt (Fig. 1).
Structural Analysis
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Aromatic Ring: The phenyl ring’s electron-withdrawing substituents (fluoro and trifluoromethoxy) create a polarized electronic environment, influencing reactivity and intermolecular interactions .
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Amine Group: The primary amine, when protonated as a hydrochloride salt, enhances solubility in polar solvents such as water or methanol.
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Stereochemistry: No chiral centers are present in the structure, simplifying synthetic pathways compared to stereoisomerically complex analogues .
Physicochemical Properties
The compound’s properties are summarized in Table 1, derived from experimental and computational data .
Table 1. Physicochemical Properties of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₄NO |
| Molecular Weight | 245.6 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Flash Point | >94.7°C (similar analogues) |
| Solubility | Soluble in DMSO, methanol |
| LogP (Partition Coefficient) | ~3.5 (estimated) |
| pKa (Amine) | ~9.2 (protonated form) |
The LogP value, estimated at 3.5, indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The flash point exceeds 94.7°C, aligning with related trifluoromethoxy-containing compounds, which exhibit high thermal stability .
Synthesis and Manufacturing
While no direct synthesis protocol for this compound is publicly disclosed, analogous benzylamine hydrochlorides are typically synthesized via the following route :
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Friedel-Crafts Alkylation: Introduction of the trifluoromethoxy group to a fluorobenzene derivative.
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Nitration/Reduction: Conversion of a nitro intermediate to the primary amine via catalytic hydrogenation.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
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